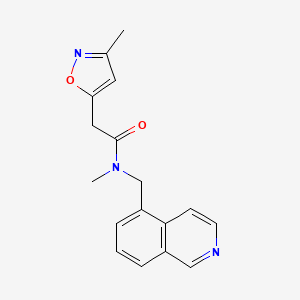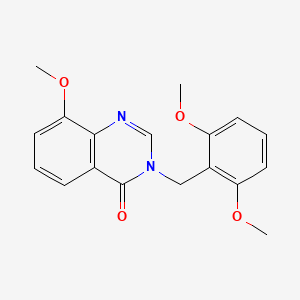![molecular formula C22H18BrN3O3S B4335352 5-ACETYL-4-(2-BROMOPHENYL)-6-METHYL-2-[(2-NITROBENZYL)SULFANYL]-1,4-DIHYDRO-3-PYRIDINECARBONITRILE](/img/structure/B4335352.png)
5-ACETYL-4-(2-BROMOPHENYL)-6-METHYL-2-[(2-NITROBENZYL)SULFANYL]-1,4-DIHYDRO-3-PYRIDINECARBONITRILE
Descripción general
Descripción
5-ACETYL-4-(2-BROMOPHENYL)-6-METHYL-2-[(2-NITROBENZYL)SULFANYL]-1,4-DIHYDRO-3-PYRIDINECARBONITRILE is a complex organic compound with a unique structure that includes multiple functional groups such as acetyl, bromophenyl, methyl, nitrobenzyl, thio, and pyridinecarbonitrile
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-ACETYL-4-(2-BROMOPHENYL)-6-METHYL-2-[(2-NITROBENZYL)SULFANYL]-1,4-DIHYDRO-3-PYRIDINECARBONITRILE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their combination under specific reaction conditions. Common steps include:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of functional groups: Functional groups such as acetyl, bromophenyl, and nitrobenzyl can be introduced through substitution reactions using reagents like acetyl chloride, bromobenzene, and nitrobenzyl chloride.
Thioether formation: The thioether linkage can be formed by reacting the intermediate with a thiol reagent under suitable conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-ACETYL-4-(2-BROMOPHENYL)-6-METHYL-2-[(2-NITROBENZYL)SULFANYL]-1,4-DIHYDRO-3-PYRIDINECARBONITRILE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromophenyl group could yield various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving its functional groups.
Medicine: Potential use in drug development due to its unique structure.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-ACETYL-4-(2-BROMOPHENYL)-6-METHYL-2-[(2-NITROBENZYL)SULFANYL]-1,4-DIHYDRO-3-PYRIDINECARBONITRILE would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 5-acetyl-4-(2-chlorophenyl)-6-methyl-2-[(2-nitrobenzyl)thio]-1,4-dihydro-3-pyridinecarbonitrile
- 5-acetyl-4-(2-fluorophenyl)-6-methyl-2-[(2-nitrobenzyl)thio]-1,4-dihydro-3-pyridinecarbonitrile
Uniqueness
The uniqueness of 5-ACETYL-4-(2-BROMOPHENYL)-6-METHYL-2-[(2-NITROBENZYL)SULFANYL]-1,4-DIHYDRO-3-PYRIDINECARBONITRILE lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the bromophenyl group, for example, may influence its interactions with biological targets differently than a chlorophenyl or fluorophenyl group.
Propiedades
IUPAC Name |
5-acetyl-4-(2-bromophenyl)-6-methyl-2-[(2-nitrophenyl)methylsulfanyl]-1,4-dihydropyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O3S/c1-13-20(14(2)27)21(16-8-4-5-9-18(16)23)17(11-24)22(25-13)30-12-15-7-3-6-10-19(15)26(28)29/h3-10,21,25H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWAEOREKSLPIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC2=CC=CC=C2[N+](=O)[O-])C#N)C3=CC=CC=C3Br)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-METHOXYPHENOXY)-N-[(PYRIDIN-4-YL)METHYL]-1,2,5-OXADIAZOL-3-AMINE](/img/structure/B4335277.png)
![3-(4-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,2,5-OXADIAZOL-3-YL)-1,2,4-OXADIAZOL-5-AMINE](/img/structure/B4335280.png)
![8-(3,4-DIMETHYLPHENYL)-6-ETHYL-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B4335287.png)
![7-(4-HEPTYLPHENYL)-1,3-DIMETHYL-8-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B4335291.png)
![1,3,6-TRIMETHYL-7-PHENYL-8-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B4335292.png)

![8-{[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}-2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4335302.png)
![N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-propylcyclopropan-1-amine](/img/structure/B4335311.png)
![(4-methoxy-3,5-dimethylphenyl)[methyl(2-methylprop-2-en-1-yl)amino]acetic acid](/img/structure/B4335312.png)
![N-[[2-(dimethylamino)pyridin-3-yl]methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B4335319.png)

![N~1~-(3-CHLORO-4-FLUOROPHENYL)-4-{3-[(4-METHYLPHENYL)SULFANYL]-5-NITROPHENOXY}BENZAMIDE](/img/structure/B4335328.png)
![1-amino-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-thieno[2,3-b]thiopyrano[4,3-d]pyridine-2-carbohydrazide](/img/structure/B4335332.png)
![(3,4-dichlorophenyl)[1-(4-nitrophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone](/img/structure/B4335333.png)
